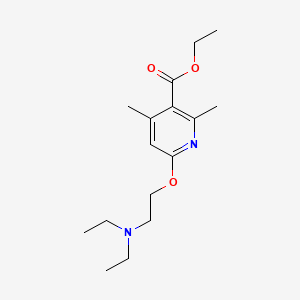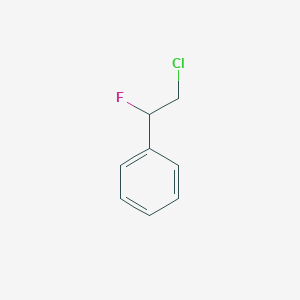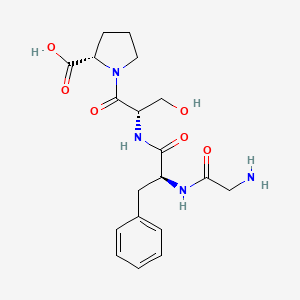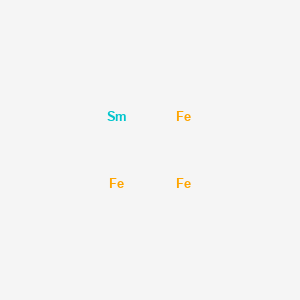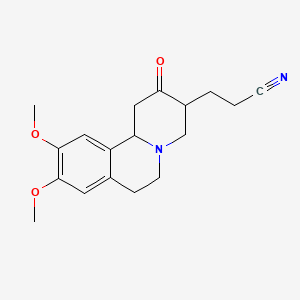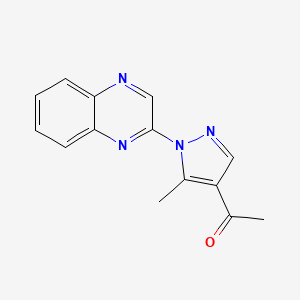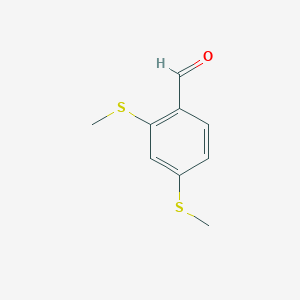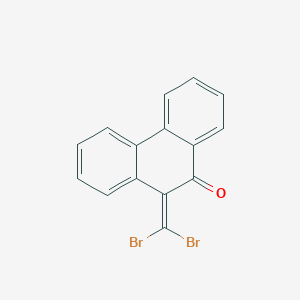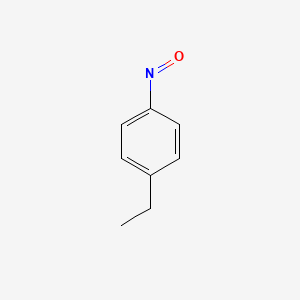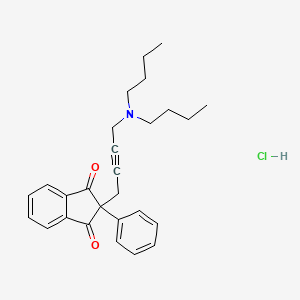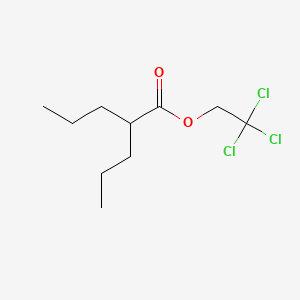
Valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester is a chemical compound with the molecular formula C10H17Cl3O2. It is an ester derivative of valeric acid, which is also known as pentanoic acid. This compound is characterized by the presence of a 2-propyl group and a 2,2,2-trichloroethyl group attached to the ester functional group. Valeric acid esters are known for their applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester typically involves the esterification of valeric acid with 2,2,2-trichloroethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions generally include heating the mixture under reflux to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process. The esterification reaction is typically carried out in large reactors with precise control over temperature, pressure, and reactant concentrations.
化学反応の分析
Types of Reactions
Valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of water and an acid or base catalyst to yield valeric acid and 2,2,2-trichloroethanol.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water, heat.
Reduction: Lithium aluminum hydride (LiAlH4), dry ether, low temperature.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, appropriate solvents, and mild heating.
Major Products Formed
Hydrolysis: Valeric acid and 2,2,2-trichloroethanol.
Reduction: 2-propyl valeric alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
科学的研究の応用
Valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other esters and derivatives.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a prodrug or in drug delivery systems.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester involves its interaction with specific molecular targets and pathways. The ester group can be hydrolyzed by esterases, releasing valeric acid and 2,2,2-trichloroethanol. Valeric acid can then interact with various biological targets, including enzymes and receptors, to exert its effects. The trichloroethyl group may also play a role in modulating the compound’s activity and stability.
類似化合物との比較
Similar Compounds
Valeric acid, 2-propyl-, ethyl ester: Similar structure but with an ethyl group instead of a trichloroethyl group.
Valeric acid, 2-propyl-, methyl ester: Similar structure but with a methyl group instead of a trichloroethyl group.
Valeric acid, 2-propyl-, butyl ester: Similar structure but with a butyl group instead of a trichloroethyl group.
Uniqueness
Valeric acid, 2-propyl-, 2,2,2-trichloroethyl ester is unique due to the presence of the 2,2,2-trichloroethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s reactivity and stability, making it suitable for specific applications in organic synthesis and industrial processes. The trichloroethyl group also influences the compound’s biological activity and interactions with molecular targets.
特性
CAS番号 |
22632-63-9 |
|---|---|
分子式 |
C10H17Cl3O2 |
分子量 |
275.6 g/mol |
IUPAC名 |
2,2,2-trichloroethyl 2-propylpentanoate |
InChI |
InChI=1S/C10H17Cl3O2/c1-3-5-8(6-4-2)9(14)15-7-10(11,12)13/h8H,3-7H2,1-2H3 |
InChIキー |
GYNPFWLPLYKDGO-UHFFFAOYSA-N |
正規SMILES |
CCCC(CCC)C(=O)OCC(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



